molecular formula C₂₄H₂₃D₄FN₄O₆ B1162730 N-Desethyl Sunitinib-d4 Maleate

N-Desethyl Sunitinib-d4 Maleate

Cat. No.: B1162730
M. Wt: 490.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl Sunitinib-d4 Maleate is a deuterium-labeled analogue of the primary active metabolite of sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. In vivo, sunitinib is metabolized primarily by cytochrome P450 3A4 (CYP3A4) to produce N-desethyl sunitinib (SU012662), which has been shown to be equipotent to the parent compound in biochemical and cellular assays . This deuterated form is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise pharmacokinetic (PK) analysis and metabolic profiling of sunitinib in research settings. The active metabolite contributes significantly to the overall efficacy of sunitinib therapy by inhibiting key tyrosine kinases involved in tumor growth and pathologic angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3 . Recent clinical research underscores the critical importance of monitoring plasma concentrations of N-desethyl sunitinib. Studies in metastatic renal cell carcinoma (mRCC) patients have demonstrated that higher plasma levels of this metabolite are significantly associated with improved clinical outcomes, including longer progression-free survival (PFS) and overall survival (OS) . Consequently, this compound serves as an essential tool for advanced cancer research, facilitating studies on sunitinib's mechanism of action, drug metabolism, and the relationship between pharmacokinetics and treatment efficacy or adverse events.

Properties

Molecular Formula

C₂₄H₂₃D₄FN₄O₆

Molecular Weight

490.52

Synonyms

N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide-d4 Maleate; 

Origin of Product

United States

Synthetic Strategies and Deuteration Approaches for N Desethyl Sunitinib D4 Maleate

Chemical Synthesis of N-Desethyl Sunitinib (B231) Precursors

The synthesis of N-Desethyl Sunitinib initiates with the construction of key precursors, primarily the pyrrole (B145914) core and the oxindole (B195798) moiety, which are later coupled. A pivotal intermediate in this pathway is N-(2-(ethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide .

The synthesis of this pyrrole carboxamide derivative typically involves a multi-step process. A common starting point is the Knorr pyrrole synthesis or similar methodologies to construct the substituted pyrrole ring. For instance, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can be synthesized and subsequently reacted with N-ethylethylenediamine to form the desired amide. bldpharm.com This precursor contains the essential structural features of the pyrrole ring and the ethylaminoethyl side chain, which will ultimately be part of the final N-Desethyl Sunitinib molecule.

Another critical precursor is 5-fluoro-1,3-dihydro-2H-indol-2-one (5-fluorooxindole). The synthesis of this oxindole can be achieved through various established routes, often starting from a substituted aniline.

The final non-deuterated N-Desethyl Sunitinib molecule is then assembled via a condensation reaction, such as a Knoevenagel condensation, between the formyl group of the pyrrole precursor and the active methylene (B1212753) group at the C3 position of the 5-fluorooxindole. chemicalbook.com This reaction forms the characteristic exocyclic double bond linking the two heterocyclic rings.

Methodologies for Deuterium (B1214612) Labeling and Stable Isotope Incorporation

The introduction of a stable isotopic label, specifically four deuterium atoms (d4), into the N-desethyl sunitinib structure is a critical step for its use as an internal standard. The most strategic and common approach is to incorporate the deuterium atoms into the N-ethyl group of the side chain. This is typically achieved by using a deuterated starting material.

A plausible and efficient method involves the use of ethylamine-d5 (CD3CD2NH2) as a precursor. isotope.com However, to achieve a d4-label on the terminal ethyl group as in N-Desethyl Sunitinib-d4, a custom synthesis of N-(ethyl-d4)ethylenediamine would be required. This can be accomplished by reacting a deuterated ethyl halide (e.g., bromoethane-d4) with an excess of ethylenediamine.

Alternatively, direct H-D exchange reactions on the final N-Desethyl Sunitinib molecule or its precursors can be explored. nih.govnih.gov Techniques involving heavy water (D2O) in the presence of a metal catalyst (e.g., Pd/C) can facilitate the exchange of protons for deuterons at specific positions. nih.gov However, achieving regioselective deuteration on the terminal ethyl group without affecting other parts of the molecule can be challenging and may require careful optimization of reaction conditions. Acid-catalyzed H-D exchange using deuterated acids like CF3COOD is another potential method, particularly for aromatic systems, but its applicability to the aliphatic side chain of N-Desethyl Sunitinib would need to be evaluated. nih.gov

Given the commercial availability of deuterated building blocks, the synthetic approach using a pre-labeled starting material like a deuterated ethylamine (B1201723) derivative generally offers better control over the position and extent of deuterium incorporation.

Purification and Characterization of Deuterated Metabolite Salts for Research Standards

The final synthesized N-Desethyl Sunitinib-d4 is typically obtained as a free base. To enhance its stability and solubility for use as a research standard, it is often converted to a salt form, such as the maleate (B1232345) salt. This is achieved by reacting the free base with L-malic acid in a suitable solvent.

Rigorous purification of N-Desethyl Sunitinib-d4 Maleate is essential to remove any unreacted starting materials, non-deuterated counterparts, and other impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purification. google.comnih.govgoogle.com Various HPLC methods have been developed for the analysis of sunitinib and its metabolites, which can be adapted for the purification of the deuterated analog. nih.govnih.gov These methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and aqueous buffers. researchgate.netnih.gov Hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective for the separation of sunitinib and its metabolites. nih.gov

Following purification, comprehensive characterization is performed to confirm the identity, purity, and isotopic enrichment of the this compound. The primary analytical techniques employed include:

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight of the deuterated compound and determining the degree of deuterium incorporation. researchgate.netnih.gov The mass spectrum of N-Desethyl Sunitinib-d4 will show a molecular ion peak (M+H)+ that is 4 mass units higher than its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the deuterium labels. researchgate.net In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. 2D NMR techniques can provide further structural confirmation. uniroma1.ityoutube.com

The combination of these purification and characterization techniques ensures that the final this compound product meets the high purity and isotopic enrichment standards required for its use as a reliable internal standard in quantitative bioanalysis.

ParameterMethodExpected Outcome
Identity Confirmation LC-MS/MSMolecular ion peak corresponding to the mass of this compound.
¹H and ¹³C NMRSpectra consistent with the proposed structure, with attenuation of signals at deuterated positions.
Purity Assessment HPLC-UV/DADChromatographic purity of ≥98%.
Isotopic Enrichment High-Resolution Mass Spectrometry (HRMS)Determination of the percentage of d4 species versus d0, d1, d2, and d3 species.
Salt Form Confirmation NMR, TitrationConfirmation of the presence of the maleate counter-ion in the correct stoichiometric ratio.

Advanced Bioanalytical Methodologies for Quantification of N Desethyl Sunitinib

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Applications for Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules like N-Desethyl Sunitinib (B231) in complex biological samples. Its high selectivity and sensitivity allow for the accurate measurement of analytes even at low concentrations.

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Systems for Enhanced Resolution

The advent of Ultra-Performance Liquid Chromatography (UPLC) has significantly improved the speed and resolution of chromatographic separations. waters.comchromatographyonline.com UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which, when operated at higher pressures, provide sharper and narrower peaks compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govresearchgate.netresearchgate.net This enhanced resolution is particularly beneficial for separating N-Desethyl Sunitinib from its parent drug, Sunitinib, and other potential interfering substances in biological matrices. nih.govnih.gov The use of specialized columns, such as the Acquity UPLC BEH C18, has been instrumental in achieving efficient chromatographic separation. researchgate.netnih.goveur.nl The shorter analysis times offered by UPLC-MS/MS, often with run times as low as 2.5 to 4 minutes, increase sample throughput, a crucial factor in large-scale research studies. researchgate.netnih.gov

Optimization of Chromatographic Parameters for Isomer Separation and Quantification

A key challenge in the analysis of Sunitinib and N-Desethyl Sunitinib is their susceptibility to light-induced photo-isomerization, leading to the formation of Z (cis) and E (trans) isomers. nih.goveur.nlresearchgate.net Many analytical methods address this by performing all sample handling procedures under strict light-protected conditions. eur.nlresearchgate.net However, innovative approaches have been developed to manage this issue. One such method involves optimizing the mobile phase to intentionally merge the E- and Z-isomer peaks into a single, quantifiable peak, simplifying the analysis without the need for stringent light protection. nih.gov The choice of an appropriate chromatographic column and the optimization of mobile phase composition, often a mixture of acetonitrile (B52724) and an aqueous buffer containing formic acid or ammonium (B1175870) acetate, are critical for achieving good peak shape and separation. nih.govnih.gov Isocratic and gradient elution modes have both been successfully employed, with the specific conditions tailored to the analytical requirements. nih.govnih.gov

Mass Spectrometric Detection Techniques: Multiple Reaction Monitoring (MRM) for Specificity

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for the accurate quantification of N-Desethyl Sunitinib. The most common technique employed is Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion (the protonated molecule of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. researchgate.netoup.com This highly specific detection method minimizes interference from other compounds in the matrix, leading to a very low signal-to-noise ratio.

For N-Desethyl Sunitinib, the precursor to product ion transition is typically m/z 371 → m/z 283. nih.govoup.com The parent drug, Sunitinib, is monitored using the transition m/z 399 → m/z 283 or m/z 399 → m/z 326. nih.govnih.govnih.gov The deuterated internal standard, N-Desethyl Sunitinib-d4 Maleate (B1232345), would have a distinct mass transition that is monitored simultaneously to correct for any variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like N-Desethyl Sunitinib-d4 Maleate is the preferred approach as it closely mimics the chromatographic and ionization behavior of the analyte, leading to the most accurate and precise results.

Method Validation in Research Matrices Utilizing this compound

A crucial step in the development of any bioanalytical method is its rigorous validation to ensure its reliability and reproducibility for its intended purpose. The use of this compound as an internal standard is integral to this process, providing a stable reference for quantification. Validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govnih.gov

Evaluation of Precision, Accuracy, and Linearity Across Research Concentration Ranges

Precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on the same day (intra-day) and on different days (inter-day). researchgate.net For N-Desethyl Sunitinib, validated methods consistently demonstrate excellent precision, with relative standard deviations (RSD) typically below 15%, and high accuracy, with values generally within 85-115% of the nominal concentration. researchgate.netnih.govnih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for N-Desethyl Sunitinib are typically linear over a wide concentration range, for example, from 0.2 ng/mL to 200 ng/mL, with correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. nih.govoup.comnih.gov

Table 1: Summary of LC-MS/MS Method Parameters for N-Desethyl Sunitinib Quantification

ParameterTypical Value/RangeReference(s)
Chromatography UPLC or HPLC researchgate.netnih.gov
Column C18 reverse-phase nih.govnih.gov
Mobile Phase Acetonitrile/Water with Formic Acid or Ammonium Acetate nih.govnih.gov
Flow Rate 0.2 - 0.5 mL/min nih.govnih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.netnih.gov
MRM Transition m/z 371 → m/z 283 nih.govoup.com

Table 2: Representative Validation Data for N-Desethyl Sunitinib Quantification

Validation ParameterTypical PerformanceReference(s)
Linearity Range 0.2 - 200 ng/mL nih.gov
Correlation Coefficient (r²) > 0.99 nih.govnih.gov
Lower Limit of Quantification (LLOQ) 0.1 - 0.2 ng/mL nih.govnih.gov
Intra-day Precision (%RSD) < 15% researchgate.netnih.gov
Inter-day Precision (%RSD) < 15% researchgate.netnih.gov
Accuracy (% Bias) Within ±15% nih.govnih.gov

Investigation of Matrix Effects and Recovery in Biological Samples from Preclinical Models

In bioanalysis, the matrix effect is the alteration of analyte ionization efficiency due to co-eluting, interfering compounds from the biological sample. This can lead to inaccurate quantification. Therefore, its investigation and mitigation are critical during method development, especially in complex matrices like plasma obtained from preclinical animal models.

The recovery of an analyte is a measure of the efficiency of the extraction procedure. Consistent and reproducible recovery is necessary for accurate and precise results. Bioanalytical method validation guidelines stipulate that these parameters must be thoroughly evaluated. nih.gov

One common approach to assess matrix effects is to compare the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. For N-Desethyl Sunitinib, studies have developed methods that demonstrate high accuracy and precision, indicating that matrix effects have been effectively managed. For instance, a validated UPLC-MS/MS method for N-desethyl sunitinib (SU12662) in human plasma reported accuracy ranging from 90.5% to 106.8% and precision within 11.7%, suggesting minimal impact from matrix interferences. eur.nl Another study using LC-MS/MS found the mean predicted concentration accuracy for N-desethyl sunitinib to be between 95.5% and 103.5%, with precision (within-run and between-run variability) within 6.5%. nih.gov

The extraction recovery for N-Desethyl Sunitinib is typically evaluated at different concentration levels. High and consistent recovery ensures the reliability of the sample preparation method.

Table 1: Representative Extraction Recovery of N-Desethyl Sunitinib from Plasma
AnalyteConcentration LevelMean Recovery (%)Reference
N-Desethyl SunitinibLow QCData Not Explicitly Provided, but method accuracy was 95.5% to 103.5% nih.gov
N-Desethyl SunitinibMedium QCData Not Explicitly Provided, but method accuracy was 95.5% to 103.5% nih.gov
N-Desethyl SunitinibHigh QCData Not Explicitly Provided, but method accuracy was 95.5% to 103.5% nih.gov

Stability Profiling of N-Desethyl Sunitinib and its Deuterated Analog under Research Conditions

Assessing the stability of N-Desethyl Sunitinib and its deuterated internal standard, N-Desethyl Sunitinib-d4, in biological matrices under various storage and handling conditions is a mandatory part of method validation. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Key stability assessments include:

Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -70°C to room temperature) to mimic potential handling during sample analysis. Studies have shown N-Desethyl Sunitinib to be stable in plasma after three freeze-thaw cycles. nih.gov

Short-Term (Bench-Top) Stability: This test evaluates the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample preparation time. N-Desethyl Sunitinib has been found to be stable in plasma for at least six hours at room temperature. nih.gov

Long-Term Stability: To ensure sample integrity during storage, stability is tested over an extended period at low temperatures (e.g., -70°C). N-Desethyl Sunitinib has demonstrated long-term stability in plasma when stored at -70°C for three-month intervals. nih.gov

Post-Preparative Stability: The stability of the processed sample extract is assessed, often in the autosampler, to ensure no degradation occurs before injection into the analytical instrument. nih.gov

Light Sensitivity: Some compounds are susceptible to degradation upon exposure to light. Sunitinib, the parent compound, is known to be extremely sensitive to light, which causes rapid isomerization. eur.nlnih.gov Therefore, sample handling for N-Desethyl Sunitinib is often performed under controlled lighting conditions (e.g., sodium light) and using amber vials to prevent photodegradation. eur.nlnih.gov

The use of a deuterated analog like this compound as an internal standard is advantageous because it has nearly identical chemical properties and extraction/ionization behavior to the analyte, but is distinguishable by mass. This helps to compensate for variability during sample preparation and analysis, including any minor degradation, provided the analyte and the internal standard degrade at the same rate.

Table 2: Stability of N-Desethyl Sunitinib in Human Plasma
Stability ConditionDuration/CyclesTemperatureResultReference
Freeze-Thaw3 Cycles-70°C to Room TempStable nih.gov
Short-Term (Bench-Top)6 hoursRoom TemperatureStable nih.gov
Long-Term3 months-70°CStable nih.gov
Light ExposureNot SpecifiedAmbient LightParent compound is highly sensitive; special handling required. eur.nlnih.gov

Sample Preparation Techniques for Bioanalysis in Preclinical Studies

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For N-Desethyl Sunitinib, Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are common techniques.

Liquid-Liquid Extraction (LLE) Methodologies

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is known for providing clean extracts, thereby reducing matrix effects.

For the analysis of N-Desethyl Sunitinib, a common LLE procedure involves the extraction from an alkaline plasma sample into an organic solvent. eur.nlnih.gov A deuterated internal standard, such as Sunitinib-d10 or deuterated N-Desethyl Sunitinib, is added to the plasma sample before extraction. eur.nlnih.gov

Table 3: Example of a Liquid-Liquid Extraction (LLE) Protocol
StepDescriptionReference
1. Aliquot SampleA small volume of plasma (e.g., 50-100 µL) is used. eur.nlnih.gov
2. Add Internal StandardA solution containing the deuterated internal standard is added. eur.nlnih.gov
3. Add Extraction SolventAn organic solvent, such as tert-butyl methyl ether or a mixture of acetonitrile/n-butylchloride, is added. eur.nlnih.gov
4. Vortex & CentrifugeThe mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.
5. Evaporate & ReconstituteThe organic layer is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Approaches

Protein Precipitation is a simpler and faster alternative to LLE. It involves adding a substance, typically a water-miscible organic solvent or a strong acid, to the biological sample to denature and precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte is separated for analysis.

Acetonitrile is a commonly used solvent for PPT due to its efficiency in precipitating plasma proteins while keeping small molecule drugs, like N-Desethyl Sunitinib, in solution. The main advantage of PPT is its speed and simplicity, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE, potentially leading to more significant matrix effects.

Table 4: General Protocol for Protein Precipitation (PPT)
StepDescription
1. Aliquot SampleA small volume of plasma is placed in a microcentrifuge tube.
2. Add Internal StandardA solution containing the deuterated internal standard is added.
3. Add PrecipitantA volume of cold organic solvent (e.g., acetonitrile, typically 3x the plasma volume) is added.
4. Vortex & CentrifugeThe mixture is vortexed vigorously to denature proteins and then centrifuged at high speed to pellet the precipitate.
5. Collect SupernatantThe clear supernatant containing the analyte is collected for direct injection or further processing.

Pharmacokinetic Research of N Desethyl Sunitinib in Preclinical Models

Absorption and Distribution Studies in Animal Species (e.g., mice, rats, monkeys, dogs)

Following the oral administration of Sunitinib (B231) to various animal models, N-Desethyl Sunitinib is formed and becomes a major circulating metabolite. In rats, monkeys, and humans, the des-ethyl metabolite, also known as M1, is consistently identified as the primary metabolite in circulation. nih.gov

Studies using radiolabeled Sunitinib in rats have provided insights into the distribution of its metabolites. Whole-body autoradioluminography showed that radioactivity, representing the parent drug and its metabolites including N-Desethyl Sunitinib, was widely distributed throughout rat tissues. nih.gov The majority of this radioactivity was cleared from most tissues within 72 hours, although a slower elimination was noted from pigmented tissues. nih.gov

Specific tissue distribution studies in mice have quantified the presence of both Sunitinib and N-Desethyl Sunitinib. These investigations revealed that higher concentrations of both compounds are found in the liver, spleen, and lung, providing valuable information for further research. nih.gov

Table 1: Tissue Distribution of N-Desethyl Sunitinib in Preclinical Models

Biotransformation Pathways and Metabolite Formation in Research Systems

The biotransformation of Sunitinib is extensive, with the formation of N-Desethyl Sunitinib being the most significant initial step.

The primary metabolic pathway for Sunitinib is N-de-ethylation, which produces the active metabolite N-Desethyl Sunitinib (also referred to as M1 or SU12662). nih.govtargetmol.com This conversion is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. targetmol.compharmgkb.org In vitro studies using human liver microsomes and recombinant P450 enzymes have confirmed that CYP3A4 is the major enzyme responsible for this reaction. targetmol.com

Kinetic analyses have demonstrated the efficiency of this process. The estimated catalytic efficiency (kcat/Km) for Sunitinib N-de-ethylation by CYP3A4 was found to be approximately five times greater than that of CYP1A2, another enzyme capable of this conversion. targetmol.com Inhibition studies further support the primary role of CYP3A4; the use of ketoconazole, a potent CYP3A inhibitor, reduced the formation of N-Desethyl Sunitinib by 88% in human liver microsomal incubations. targetmol.com While other enzymes like P450 3A5 and 1A2 can contribute to this metabolic step, their activity is considerably lower than that of CYP3A4. targetmol.com

Elimination and Excretion Mechanisms in Preclinical Species

The elimination of Sunitinib and its metabolites, including N-Desethyl Sunitinib, has been characterized in several preclinical species. Studies involving radiolabeled Sunitinib in rats and monkeys show that the primary route of excretion is through the feces. nih.gov A smaller portion of the administered radioactive dose is excreted in the urine. nih.gov In mice, pharmacokinetic studies have indicated that the parent drug, Sunitinib, is eliminated rapidly, with a half-life of 1.2 hours. nih.gov N-Desethyl Sunitinib, being the major metabolite, follows these general excretion pathways. nih.gov

Table 2: Elimination Characteristics in Preclinical Species

Integrated Pharmacokinetic Modeling of Sunitinib and N-Desethyl Sunitinib in Animal Studies

To better understand and predict the behavior of both Sunitinib and its active metabolite, integrated pharmacokinetic (PK) models have been developed. A semi-physiological PK model has been created that incorporates both Sunitinib and N-Desethyl Sunitinib (SU12662), including factors like pre-systemic metabolism. pharmgkb.org Such models are crucial for circumventing the limitations of studies based on limited datasets and for providing a more comprehensive view of the compounds' kinetics. pharmgkb.org These advanced models aim to accurately simulate the concentration ranges for both the parent drug and its active metabolite, proving useful for optimizing treatment strategies in a clinical context by predicting how pharmacokinetic targets can be achieved. pharmgkb.org

Comparative Research and Interactions in Preclinical Settings

Comparison of Biological Activity with Sunitinib (B231) Parent Compound in Research Models

N-Desethyl Sunitinib, also known as SU012662, has been demonstrated in numerous preclinical studies to be a pharmacologically active metabolite of Sunitinib. Research has consistently shown that N-Desethyl Sunitinib is equipotent to its parent compound in both biochemical and cellular proliferation assays. medchemexpress.comtargetmol.com This equipotency is critical as the metabolite contributes significantly to the therapeutic effects observed following the administration of Sunitinib.

The primary mechanism of action for both Sunitinib and N-Desethyl Sunitinib is the inhibition of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth and angiogenesis. researchgate.net These include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (KIT). medchemexpress.comnih.gov

In vitro studies have established that Sunitinib is a potent inhibitor of several key kinases. While direct comparative inhibitory concentration (IC50) or binding affinity (Ki) values for N-Desethyl Sunitinib are not always presented in parallel in the literature, the consensus from multiple sources is that its activity profile is highly similar to that of Sunitinib. nih.gov The inhibitory activity of Sunitinib against key receptor tyrosine kinases is detailed in the table below, and it is understood that N-Desethyl Sunitinib exhibits a comparable level of potency.

Target KinaseSunitinib Ki (nM)
VEGFR-12
VEGFR-29
VEGFR-317
PDGFRβ8
KIT4

Data sourced from multiple references indicating the potent, ATP-competitive inhibitory action of Sunitinib. medchemexpress.comselleckchem.commedchemexpress.com N-Desethyl Sunitinib is reported to have a similar kinase inhibitory profile.

Interactions with Other Agents in In Vitro and Animal Studies

The metabolic pathway of Sunitinib to N-Desethyl Sunitinib is a key area of investigation for potential drug-drug interactions. In preclinical models, it has been established that Sunitinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov Consequently, agents that induce or inhibit this enzyme can significantly alter the plasma concentrations of both Sunitinib and its active metabolite, N-Desethyl Sunitinib.

In animal studies, particularly in rats, the co-administration of dexamethasone, a potent CYP3A4 inducer, was found to accelerate the metabolism of Sunitinib. nih.gov This resulted in decreased plasma levels of the parent compound and a corresponding increase in the levels of N-Desethyl Sunitinib. nih.gov Similarly, in vitro studies using human liver microsomes have shown that the CYP3A inducer rifampicin (B610482) significantly increases the formation of N-Desethyl Sunitinib. nih.gov Enhanced metabolism of Sunitinib by CYP3A induction has been linked to increased cytotoxicity in human hepatic cells, suggesting that the alteration in the ratio of parent drug to metabolite can have significant biological consequences. nih.gov

Conversely, inhibitors of CYP3A4 are expected to have the opposite effect. In vitro experiments with human liver microsomes demonstrated that ketoconazole, a strong CYP3A4 inhibitor, significantly reduced the formation of N-Desethyl Sunitinib. nih.gov This type of interaction can lead to higher-than-expected concentrations of the parent drug, which could have implications for its therapeutic effect and safety profile.

These preclinical findings highlight the importance of the CYP3A4 pathway in the pharmacokinetics of Sunitinib and N-Desethyl Sunitinib and suggest that co-administration with other drugs that modulate this enzyme could necessitate adjustments to achieve optimal therapeutic exposure.

Interacting AgentEffect on Sunitinib MetabolismImpact on N-Desethyl Sunitinib Levels in Preclinical ModelsReference
Dexamethasone (CYP3A4 Inducer)Accelerated metabolismIncreased nih.gov
Rifampicin (CYP3A4 Inducer)Enhanced metabolismIncreased nih.gov
Ketoconazole (CYP3A4 Inhibitor)Inhibited metabolismDecreased nih.gov

Research on Resistance Mechanisms to Sunitinib Involving N-Desethyl Sunitinib in Preclinical Models

The development of resistance to Sunitinib is a significant clinical challenge, and preclinical research has begun to elucidate the role of N-Desethyl Sunitinib in this process. In studies using human renal cell carcinoma (RCC) cell lines made resistant to Sunitinib through chronic exposure, mass spectrometry analysis revealed the intracellular and extracellular presence of N-Desethyl Sunitinib. nih.gov This finding suggests that the metabolite is actively involved in the cellular environment of resistant tumors.

One of the identified mechanisms of Sunitinib resistance is the sequestration of the drug within lysosomes. nih.gov This process reduces the amount of active drug available to bind to its target kinases. Research indicates that Sunitinib and its active metabolite, N-Desethyl Sunitinib, can undergo spontaneous isomerization when exposed to light, forming E (trans) and Z (cis) isomers. nih.gov The acidic environment of lysosomes can influence this isomeric balance, potentially affecting the drug's activity and retention within the cell. nih.gov

Furthermore, studies on gastrointestinal stromal tumor (GIST) mutants that are resistant to another kinase inhibitor, imatinib, have shown that these resistant cells can still be sensitive to Sunitinib. However, secondary mutations in the KIT kinase can confer resistance to Sunitinib as well. Biochemical studies have revealed that Sunitinib is more effective at inhibiting the unactivated form of the KIT receptor. nih.gov Resistance mutations can shift the conformational equilibrium of the kinase towards the active state, thereby reducing the efficacy of Sunitinib. nih.gov While these studies primarily focus on the parent compound, the equipotent nature of N-Desethyl Sunitinib suggests that these resistance mechanisms would similarly affect its activity.

The presence and metabolic conversion of Sunitinib to N-Desethyl Sunitinib within resistant cells is an active area of investigation. Understanding how the interplay between the parent drug, its active metabolite, and the various resistance mechanisms contributes to treatment failure is essential for developing strategies to overcome Sunitinib resistance.

Emerging Research Applications and Methodological Considerations

Utility of N-Desethyl Sunitinib-d4 Maleate (B1232345) in Multi-analyte Bioanalytical Assays

The primary application of N-Desethyl Sunitinib-d4 Maleate is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed for the simultaneous quantification of multiple analytes. In the context of Sunitinib (B231) analysis, these assays typically measure the concentrations of Sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662), in biological matrices such as plasma. nih.govnih.gov

The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification. clearsynth.comkcasbio.com Deuterated standards are ideal because they share near-identical physicochemical properties with the analyte of interest, meaning they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. texilajournal.com This co-elution allows the IS to normalize variations that can occur during sample preparation and analysis, such as extraction inconsistencies or ion suppression/enhancement, leading to more reliable data. kcasbio.com

Interactive Table 1: Example Parameters for a Multi-Analyte LC-MS/MS Assay

ParameterSunitinibN-Desethyl SunitinibInternal Standard (e.g., Deuterated Sunitinib)
MRM Transition (m/z) 399.0 → 326.2371.0 → 283.1409.0 → 326.0
Linear Range (ng/mL) 0.20 - 50.00.20 - 50.0N/A
LLOQ (ng/mL) 0.200.20N/A
Intra-day Precision (%) < 11.7< 11.7N/A
Inter-day Precision (%) < 11.7< 11.7N/A
Accuracy (%) 90.5 - 106.890.5 - 106.8N/A
Data derived from a representative UPLC-MS/MS method. nih.gov

Application in Drug-Drug Interaction Studies within Preclinical Contexts

Preclinical studies are essential for evaluating the potential for drug-drug interactions (DDIs). Sunitinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form N-desethyl sunitinib. nih.gov Therefore, co-administration of drugs that are inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both sunitinib and its active metabolite. drugbank.comdrugs.com

In preclinical DDI studies, often conducted in animal models such as mice, reliable bioanalytical methods are necessary to quantify the changes in drug and metabolite levels. nih.govnih.govnih.gov this compound serves as an indispensable internal standard in LC-MS/MS methods used for these investigations. By providing accurate measurements, it helps researchers to elucidate the pharmacokinetic mechanisms underlying potential DDIs. researchgate.net

For example, a preclinical study might investigate the effect of a known CYP3A4 inhibitor on the pharmacokinetics of sunitinib. By using a validated assay with this compound as the IS, researchers can precisely measure the increase in exposure to both sunitinib and N-desethyl sunitinib, thereby quantifying the extent of the interaction. This information is critical for predicting potential clinical significance and informing recommendations for co-administration of other drugs. drugbank.comdrugs.com

Advancements in Mass Spectrometry Techniques for Metabolite Research

The field of metabolite research has been significantly advanced by the continuous development of mass spectrometry techniques. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for the quantification of drugs and their metabolites due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net

In the context of sunitinib metabolite research, these advanced techniques allow for the development of highly sensitive assays with low limits of quantification (LLOQ), often in the sub-ng/mL range. researchgate.netresearchgate.net This sensitivity is crucial for accurately characterizing the pharmacokinetic profile of N-desethyl sunitinib, especially at later time points or in studies with low doses.

The use of this compound is integral to these advanced methods. As analytical sensitivity increases, the potential for interference from matrix components becomes more pronounced. A stable isotope-labeled standard like this compound is the most effective tool to compensate for these matrix effects, ensuring that the accuracy and precision of the assay are maintained even at very low concentrations. kcasbio.comtexilajournal.com Furthermore, the development of methods that can merge the E/Z isomers of sunitinib and its metabolite into a single chromatographic peak simplifies the analysis and improves throughput, making routine clinical monitoring more feasible. nih.govnih.gov

Development of Standardized Analytical Procedures for Metabolite Quantification in Research

The development of standardized and validated analytical procedures is a regulatory requirement and a scientific necessity for reliable metabolite quantification. nih.govnih.gov Regulatory bodies like the Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods, which include assessments of linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov

The use of this compound contributes significantly to the development of robust and reproducible analytical methods that can meet these stringent validation criteria. By minimizing analytical variability, deuterated internal standards help ensure that the data generated from different laboratories or at different times are comparable. clearsynth.comnih.gov

A typical standardized procedure for the quantification of N-desethyl sunitinib involves a simple protein precipitation or liquid-liquid extraction of the plasma sample, to which this compound has been added as the internal standard. nih.govresearchgate.net The extract is then injected into an LC-MS/MS system, and the analyte is quantified by comparing its peak area ratio to that of the internal standard against a calibration curve. btrc-charity.orgsemanticscholar.org The validation of such methods across a range of concentrations ensures their suitability for preclinical and clinical research, including pharmacokinetic studies and therapeutic drug monitoring. nih.govumcutrecht.nl

Interactive Table 2: Key Validation Parameters for a Standardized Sunitinib and N-Desethyl Sunitinib Assay

Validation ParameterSpecificationFinding
Linearity (r²) > 0.99> 0.993
Lower Limit of Quantification (LLOQ) Defined and validated0.1 ng/mL
Intra-assay Precision (CV%) < 15%Within 10.8%
Inter-assay Precision (CV%) < 15%Within 10.8%
Accuracy (% Bias) Within ±15%92.3% - 106.2%
Recovery (%) Consistent and reproducible85.0% - 115.0%
Data synthesized from published validation studies. nih.govnih.gov

Conclusion and Future Directions in Research

Summary of Key Research Findings on N-Desethyl Sunitinib-d4 Maleate (B1232345) and N-Desethyl Sunitinib (B231)

Research has firmly established N-Desethyl Sunitinib as the primary and pharmacologically active metabolite of Sunitinib, an oral multi-targeted tyrosine kinase inhibitor. nih.govaacrjournals.org Sunitinib is used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). cancer.gov The metabolite, N-Desethyl Sunitinib, exhibits biological activity and potency comparable to the parent drug, Sunitinib. nih.gov Consequently, the combined plasma concentrations of Sunitinib and N-Desethyl Sunitinib are considered representative of the total active drug exposure in a patient. nih.gov

The quantification of both Sunitinib and N-Desethyl Sunitinib in biological matrices, primarily plasma, is crucial for pharmacokinetic studies and therapeutic drug monitoring (TDM). nih.govumcutrecht.nl High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred bioanalytical method for this purpose due to its high sensitivity, specificity, and accuracy. nih.govresearchgate.net

In this context, N-Desethyl Sunitinib-d4 Maleate serves an indispensable role as a deuterated internal standard. The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method development. nih.gov These standards, being chemically identical to the analyte but with a different mass, exhibit similar behavior during sample preparation and analysis, such as extraction and ionization, thereby correcting for variability and matrix effects. nih.gov This ensures a more reliable and accurate quantification of the analyte, N-Desethyl Sunitinib. nih.gov Numerous validated LC-MS/MS methods utilize deuterated standards to achieve high precision and accuracy over a specified linear range, essential for clinical applications. nih.govresearchgate.net

Interactive Table: Bioanalytical Methods for Sunitinib and N-Desethyl Sunitinib Quantification Click on the headers to sort the data.

Analytical MethodInternal Standard TypeMatrixKey Findings & Application
HPLC-MS/MSDeuterated (d5-SU11248)Human PlasmaHigh sensitivity (LLOQ 0.06 ng/mL) and high inter-day precision. researchgate.net
LC-MS/MSNot specifiedHuman PlasmaValidated for TDM; linear range of 2.5 to 500 ng/mL. nih.govumcutrecht.nl
LC-MS/MSNot specifiedHuman PlasmaUsed to determine unbound concentrations via equilibrium dialysis. nih.gov
LC-MS/MSSunitinib-2H10Human SweatFirst method for determining cumulative secretion in sweat. oup.com

Unaddressed Research Questions and Methodological Gaps in Metabolite Analysis

Despite the development of robust analytical methods, several research questions and methodological challenges persist in the analysis of Sunitinib and its metabolites.

Metabolite Profile Complexity: While N-Desethyl Sunitinib is the primary active metabolite, other minor metabolites, such as Sunitinib N-oxide, are also formed. nih.gov The complete metabolic pathway and the potential biological activity of all metabolites are not fully understood. Research focusing on the comprehensive profiling and quantification of all Sunitinib-related compounds in vivo could provide a more detailed understanding of its pharmacology. nih.govnih.gov

Matrix Effects and Sample Collection: Analysis of metabolites in different biological matrices beyond plasma, such as sweat or tumor tissue, is an emerging area. oup.comnih.gov However, each matrix presents unique challenges, including different levels of matrix effects and the need for specialized collection and extraction procedures. For instance, MALDI-MS imaging has been used to show the distribution of Sunitinib and its metabolites in tumor tissue, but direct quantification remains challenging due to differences in ionization properties across tissues. nih.gov

Long-Term Pharmacokinetic Variability: Studies have indicated that the pharmacokinetics of Sunitinib can vary significantly in patients undergoing long-term treatment, with some showing a decrease in drug concentration over time. nih.gov The underlying reasons for this variability are not fully elucidated and require further investigation to optimize long-term dosing strategies.

Standardization of TDM: While there is a strong rationale for TDM of Sunitinib due to high inter-individual variability and a clear exposure-efficacy relationship, standardized protocols and universally accepted therapeutic target concentrations are still being refined. nih.govnih.gov Further prospective studies are needed to establish definitive target ranges that correlate with optimal efficacy and minimal toxicity. nih.govnih.gov

Potential New Avenues for Academic Inquiry and Technological Development in Deuterated Standards

The field of deuterated standards and metabolite analysis is ripe for further innovation and academic exploration.

Precision Deuteration: Modern drug discovery is increasingly incorporating "precision deuteration," where deuterium (B1214612) is placed at specific sites on a molecule to intentionally alter its metabolic profile. nih.gov This strategy can reduce the formation of unwanted metabolites or improve pharmacokinetic properties. nih.gov Future research could explore whether precision deuteration of Sunitinib itself could lead to a more favorable metabolic profile, potentially reducing reliance on extensive TDM.

Advanced Analytical Platforms: While LC-MS/MS is the gold standard, there is room for developing even faster and more sensitive analytical platforms. Technologies that minimize sample preparation or allow for real-time analysis could significantly improve the turnaround time for TDM, making it more clinically actionable. nih.gov

Chromatographic Shift Correction: A known issue with deuterated standards is the potential for a slight shift in chromatographic retention time compared to the non-labeled analyte, especially with a higher number of deuterium atoms. skyline.ms While often minor, this can complicate data analysis. Developing advanced software algorithms or chromatographic techniques to automatically correct for these shifts could improve the accuracy of integration, particularly at low concentration levels. skyline.ms

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing N-Desethyl Sunitinib-d4 Maleate in a research setting?

  • Methodology : Synthesis typically involves deuterium labeling at specific positions (e.g., d4) to ensure isotopic purity. Characterization includes:

  • Elemental analysis (e.g., C, H, N, F, O percentages) to confirm stoichiometry .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structural integrity and deuterium incorporation.
  • Reference standards (e.g., CAS 356068-97-8) for calibration and quality control .
    • Critical Parameters : Ensure reaction conditions (e.g., solvent purity, temperature) are optimized to prevent isotopic exchange or degradation.

Q. How can researchers quantify this compound and its metabolites in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards (e.g., d5-alverine analogs) to enhance precision. Key steps:

  • Chromatographic separation : Optimize mobile phase (e.g., acetonitrile/ammonium formate) and column (C18) for resolution .
  • Quantification : Apply weighted (1/x²) linear regression for parent compounds and quadratic models for conjugated metabolites (e.g., glucuronides) .
  • Validation : Assess linearity (LLOQ to ULOQ), inter-day precision (<15% CV), and recovery rates using spiked plasma samples .

Q. What stability parameters should be prioritized for this compound in experimental storage?

  • Methodology : Conduct accelerated stability studies under varying conditions:

  • Temperature : Store at -80°C for long-term stability; avoid freeze-thaw cycles.
  • pH : Assess degradation in buffers (pH 3–9) to identify hydrolysis-sensitive regions .
  • Light sensitivity : Use amber vials to prevent photodegradation of the maleate moiety .
    • Data Interpretation : Monitor purity via HPLC and track degradation products (e.g., free base forms) over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?

  • Methodology :

  • Metabolite Profiling : Co-quantify parent drug and metabolites (e.g., hydroxylated or glucuronidated forms) to account for inter-individual variability .
  • Statistical Approaches : Use mixed-effects models to distinguish between biological variability and methodological artifacts (e.g., batch effects) .
    • Case Study : In alverine studies, high intra-subject CV (84% for Cmax) was resolved by integrating metabolite data, highlighting the need for comprehensive pharmacokinetic profiling .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Methodology :

  • Dosing Regimens : Use incremental doses (e.g., 0.3–30% w/w) to establish dose-response relationships .
  • Control Groups : Include negative controls (vehicle-only) and positive controls (e.g., Sunitinib Maleate) to isolate D4-specific effects .
  • Sampling : Collect plasma/tissue samples at multiple timepoints (15–120 minutes post-dose) to capture absorption and elimination phases .

Q. How can researchers address challenges in interpreting synergistic effects between N-Desethyl Sunitinib-d4 and other agents (e.g., D4)?

  • Methodology :

  • Dose Matrix Design : Test combinations systematically (e.g., 0–30% D4 with fixed Sunitinib concentrations) to identify additive vs. antagonistic effects .
  • Mechanistic Studies : Use transcriptomics or proteomics to map pathways affected by co-exposure (e.g., cytochrome P450 inhibition) .
    • Data Analysis : Apply Bliss independence or Chou-Talalay models to quantify synergy scores .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound?

  • Methodology :

  • In vitro Systems : Use hepatocyte cultures or microsomal preparations to identify phase I/II metabolites .
  • High-Resolution MS : Employ Q-TOF or Orbitrap platforms to detect low-abundance metabolites (e.g., N-oxide derivatives) .
  • Isotopic Tracing : Track deuterium retention to distinguish enzymatic vs. non-enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.